Oil blue N

Description

Evolution of Synthetic Dyes in Scientific Applications

The trajectory of scientific research and technological advancement has been significantly influenced by the development and application of synthetic dyes. Historically, natural colorants derived from plants, animals, and minerals were the primary source of color for various purposes. The mid-19th century marked a pivotal shift with the advent of synthetic dyes, beginning with William Henry Perkin's accidental discovery of mauveine in 1856. nih.govararatrugs.comwikipedia.orgunisg.ch This breakthrough demonstrated the potential for synthesizing vibrant and stable colors in a laboratory setting, paving the way for a burgeoning synthetic dye industry. araratrugs.comwikipedia.org

The advantages of synthetic dyes, including a wider spectrum of available colors, enhanced color fastness, and greater reproducibility and lower cost of production, led to their rapid adoption across industries. wikipedia.orgresearchpublish.com This evolution extended into scientific applications, where synthetic dyes offered unprecedented capabilities for visualization, analysis, and material modification. The ability to design and synthesize dyes with specific chemical properties and interactions allowed researchers to develop targeted staining techniques, indicators, and functional materials, fundamentally changing methodologies in fields ranging from biology and chemistry to materials science and environmental monitoring.

Foundational Role of Oil Blue N as a Research Compound

This compound has established a foundational role as a research compound due to its specific interactions and optical properties. Its utility spans several scientific domains, serving primarily as a colorant and staining agent. The compound is widely utilized in research focused on dyes and pigments, contributing vibrant blue hues with notable durability and resistance to fading in materials like textiles and plastics. chemimpex.com Beyond bulk coloration, this compound is particularly valuable in biological staining, where it is employed in microbiology and histology to enhance the visibility of cellular structures under microscopic examination. chemimpex.comscientificlabs.com Its application as a histology stain is notable for its ability to precisely stain fatty substances in animal tissues, particularly when using supersaturated solutions in dilute isopropanol (B130326). scientificlabs.comsigmaaldrich.comtandfonline.com Research has shown that a stock saturated solution in 60% isopropanol, when diluted to 40% or 50%, provides effective staining within 5 to 10 minutes with minimal precipitate. tandfonline.com Counterstains such as Janus green B, Bismarck brown Y, and Bismarck brown R can be used in conjunction with this compound staining, with Bismarck brown R offering superior contrast. tandfonline.com

Furthermore, this compound is explored in the development of organic solar cells, where it contributes to light absorption and energy conversion efficiency, highlighting its potential in renewable energy technologies. chemimpex.com Environmental monitoring also benefits from the use of this compound, where it is applied in the detection of pollutants in water bodies, assisting researchers in assessing the impact of industrial discharges. chemimpex.com

The key properties contributing to its research utility are summarized in the following table:

| Property | Value | Source |

| Appearance | Purple or black powder | chemimpex.comsigmaaldrich.comechemi.comguidechem.com |

| Molecular Formula | C₂₄H₃₀N₂O₂ | chemimpex.comsigmaaldrich.comscbt.comchemicalbook.comechemi.comguidechem.com |

| Molecular Weight | 378.51 g/mol | chemimpex.comsigmaaldrich.comscbt.comchemicalbook.comechemi.comguidechem.com |

| CAS Number | 2646-15-3 | chemimpex.comsigmaaldrich.comscbt.comchemicalbook.comechemi.comguidechem.com |

| Melting Point | 112 - 114 °C | chemimpex.comsigmaaldrich.comechemi.comscientificlabs.com |

| Solubility | Soluble in acetone, toluene, benzene; slightly soluble in alcohol; insoluble in water | chemicalbook.comwikipedia.orgchemicalbook.comsigmaaldrich.com |

| Absorbance Peak | 255 nm | aatbio.com |

Interdisciplinary Significance of this compound in Contemporary Studies

The significance of this compound in contemporary studies is underscored by its relevance across multiple scientific disciplines, embodying an interdisciplinary research compound. Its application as a biological stain bridges chemistry and biology, providing a chemical tool for visualizing biological structures and aiding research in fields like histology and microbiology. chemimpex.comscbt.comscientificlabs.comsigmaaldrich.com The specific affinity of this compound for lipids allows for targeted staining in tissue analysis, which is crucial in biological and medical research. scbt.comscientificlabs.comsigmaaldrich.com

In the realm of materials science and physics, the investigation of this compound for photovoltaic applications demonstrates its role in the development of new energy technologies. chemimpex.com This involves understanding its electronic and optical properties and how they can be leveraged for efficient light absorption and energy conversion in organic solar cells. chemimpex.com

Furthermore, the use of this compound in environmental monitoring connects chemistry with environmental science. chemimpex.com Its application in detecting water pollutants highlights the role of chemical compounds as indicators and tools for assessing environmental impact and ensuring regulatory compliance. chemimpex.com This interdisciplinary application is crucial for addressing contemporary environmental challenges.

The diverse applications of this compound in biological staining, photovoltaic research, and environmental monitoring exemplify how a single chemical compound can serve as a valuable tool in disparate scientific fields, fostering interdisciplinary collaboration and knowledge exchange in contemporary research.

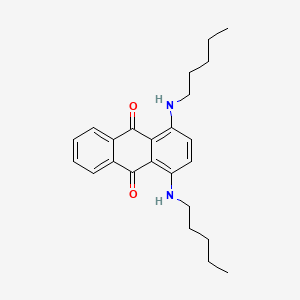

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,4-bis(pentylamino)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O2/c1-3-5-9-15-25-19-13-14-20(26-16-10-6-4-2)22-21(19)23(27)17-11-7-8-12-18(17)24(22)28/h7-8,11-14,25-26H,3-6,9-10,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHGBRYSELHPAFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC1=C2C(=C(C=C1)NCCCCC)C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062573 | |

| Record name | 9,10-Anthracenedione, 1,4-bis(pentylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2646-15-3 | |

| Record name | Oil Blue N | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2646-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Solvent Blue 14 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002646153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oil blue N | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326210 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1,4-bis(pentylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 1,4-bis(pentylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-bis(pentylamino)anthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.329 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SOLVENT BLUE 14 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Y3W2040P1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Analytical and Characterization Methodologies for Oil Blue N

Advanced Spectroscopic Investigations

Spectroscopic methods provide valuable insights into the structural and electronic properties of Oil Blue N, enabling both its identification and quantitative analysis.

Quantitative and Qualitative Analysis via Ultraviolet-Visible Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for analyzing compounds that absorb light in the UV-Vis region of the electromagnetic spectrum, which includes many dyes like this compound. UV-Vis spectroscopy can be used for both qualitative identification based on the characteristic absorption spectrum and quantitative determination using the Beer-Lambert Law.

This compound exhibits characteristic absorption maxima (λmax) in the visible spectrum. Studies indicate absorption peaks at 596 nm and 644 nm sigmaaldrich.com. Another source mentions an absorbance peak at 255 nm. aatbio.com The specific wavelengths and intensity of absorption can be used to identify the presence of this compound and, with appropriate calibration, determine its concentration in a solution. For example, the extinction coefficient for this compound in ethanol (B145695) at a wavelength between 641-647 nm is reported to be ≥16000. avantorsciences.com

UV-Vis spectroscopy is a common technique for analyzing dyes and colored substances. shimadzu.comharricksci.com The absorption spectra of dyes can be used to differentiate between different compounds and assess their concentration. harricksci.com

Chromatographic Techniques for Purity and Compositional Analysis

Chromatographic techniques are essential for separating components within a mixture, allowing for the assessment of purity and the identification of impurities.

High-Performance Liquid Chromatography (HPLC) for Compound Isolation and Purification

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying components in a mixture. It is particularly valuable for analyzing dyes and organic compounds like this compound to determine their purity and identify any related substances or impurities. thermofisher.com

HPLC methods are commonly employed for the analysis of dyes and color additives in various matrices. fda.goveuropa.eu The technique involves separating compounds based on their differential interactions with a stationary phase and a mobile phase. Different types of stationary phases (e.g., C18) and mobile phases (e.g., methanol (B129727), acetonitrile, water, acidified solutions) can be used depending on the properties of the analyte. fda.govthermofisher.com Detection is often achieved using UV-Vis detectors, including photo-diode array (PDA) detectors, which can provide spectral information for peak identification and purity assessment. fda.goveuropa.eu

HPLC is used for purity analysis of various compounds, with reported purities often determined by HPLC. For example, the purity of Solvent Yellow 124 was checked by HPLC. europa.eu HPLC can also be coupled with mass spectrometry (MS) for more detailed characterization and identification of separated components. thermofisher.com While specific HPLC methods for the isolation and purification of this compound were not detailed in the search results, the general applicability of HPLC for purity and compositional analysis of dyes and similar compounds is well-established. thermofisher.comfda.govthermofisher.com

Preparation and Formulation Studies for Optimized Research Applications

Understanding the dissolution and stability of this compound in different solvent systems is crucial for its preparation and formulation for various research applications.

Solvent System Evaluation for Dissolution and Stability

The solubility of a compound is a critical factor in its application and formulation. This compound is described as soluble in acetone, forming a turbid, blue to very deep blue solution at a 1% concentration. sigmaaldrich.com It is also soluble in dilute isopropanol (B130326), where supersaturated solutions are used for staining fatty substances. sigmaaldrich.com

Evaluating different solvent systems is important to determine the optimal conditions for dissolving this compound for specific research applications, such as spectroscopic analysis or staining procedures. Factors such as solvent polarity, temperature, and the presence of other components can affect dissolution and stability. ijpba.in

Research on the formulation of other oil-based substances and dyes highlights the importance of solvent selection and evaluation for achieving stable and homogeneous preparations. ijpba.inacs.orgresearchgate.net For instance, studies on formulating microemulsions of oils involve evaluating the solubility of the oil in different solvents and mixtures. ijpba.in The stability of formulations in various solvent systems is often assessed by observing physical appearance, such as turbidity or phase segregation, over time. ijpba.inresearchgate.net While direct studies on this compound formulation stability were not found, the principles of solvent system evaluation for dissolution and stability are broadly applicable.

Interactive data table for Solubility of this compound:

| Solvent | Concentration | Observation | Color |

| Acetone | 1% | Turbid | Blue to very deep blue sigmaaldrich.com |

| Dilute Isopropanol | Supersaturated | Used for staining lipids | Dark blue stain sigmaaldrich.com |

Development of Specialized Aqueous and Organic Dispersions

The development of specialized aqueous and organic dispersions of this compound is crucial for various applications, particularly where uniform distribution of the dye within a liquid medium is required. As an oil-soluble and essentially water-insoluble dye, formulating aqueous dispersions presents specific challenges, often requiring the use of surfactants or encapsulation techniques.

Research has explored incorporating this compound into polymer particles through techniques like emulsion polymerization to create colored particles that can be dispersed in aqueous media. In such processes, the dye is typically incorporated into the monomer phase, and the polymerization is carried out in an aqueous environment, often with the aid of emulsifiers or stabilizers. The concentration of this compound can influence the resulting particle size and the stability of the dispersion. Adding co-solvents like methanol during polymerization has been shown to affect dye incorporation efficiency and particle size.

For organic dispersions, this compound can be directly dissolved or dispersed in suitable organic solvents or oil phases. This is evident in its use as a dye in the oil phase of oil-in-water emulsions and as a pigment in dispersions for applications like electrophoretic displays, where it is dispersed in a dielectric solvent. The stability of organic dispersions of solid particles, including pigments, can be influenced by factors such as particle size, the choice of solvent, and the use of dispersants or rheology modifiers to prevent sedimentation and agglomeration.

The preparation of stable dispersions, whether aqueous or organic, involves ensuring that the dye or dye-containing particles remain uniformly distributed throughout the continuous phase over time. This often requires careful selection of formulation components, including surfactants, dispersants, and stabilizers, and optimization of the preparation process. Techniques for evaluating dispersion stability can include observing phase separation, measuring particle size and distribution, and assessing rheological properties.

Research Applications of Oil Blue N in Biological and Biomedical Sciences

Pioneering Studies in Histological Staining

The application of Oil Blue N in histology dates back to early studies focusing on the visualization of lipids in tissue sections. Its use in this area has been instrumental in understanding tissue morphology and identifying pathological conditions associated with lipid accumulation.

Elucidation of Lipid Binding Specificity and Mechanism

The staining mechanism of this compound and similar lipophilic dyes, such as Sudan dyes and Oil Red O, is primarily based on physical principles rather than chemical bonding. The staining depends on the preferential partitioning of the dye into the lipid compartment compared to the solvent it is dissolved in. conicet.gov.arkuhlmann-biomed.de While the main principle is solubility, some evidence suggests that the staining process might also involve adsorption, influenced by factors such as temperature, dye concentration, and the physical state of the fat. conicet.gov.ar

This compound, as a lipophilic dye, is known to dissolve in neutral lipids, which are often found in cytoplasmic lipid droplets. researchgate.net Early investigations into related dyes like Nile Blue indicated a more complex interaction, where the dye composition, including oxidation products, contributes to differential staining of acidic and neutral lipids. researchgate.net Specifically, the nonionic phenoxazone components, like Nile Red (an oxidation product of Nile Blue), dissolve in neutral lipid droplets, imparting a red color, while the basic phenoxazine (B87303) components bind to fatty acids, resulting in a blue stain. researchgate.net While this compound is distinct from Nile Blue, its classification as a solvent dye suggests a similar principle of dissolving in hydrophobic environments.

Development and Refinement of Histochemical Protocols for Lipid Visualization

The effective use of this compound in histology relies on specific protocols designed to optimize lipid staining and visualization. These methods often involve preparing supersaturated solutions of the dye in a solvent like dilute isopropanol (B130326) and applying this solution to tissue sections. sigmaaldrich.com

While the provided search results specifically mention counterstaining agents used with other lipid stains like Oil Red O (e.g., hematoxylin (B73222) for visualizing nuclei) altervista.orgconductscience.com, and general counterstaining principles in histology unibas.ch, direct comparative analyses of counterstaining agents specifically with this compound were not detailed in the search results. However, the general principles of counterstaining in histology, which aim to provide contrast to the primary stain and highlight other cellular or tissue elements, would apply when using this compound. Common counterstains target structures like nuclei (e.g., hematoxylin) or cytoplasm and connective tissue (e.g., eosin). nih.govwikipedia.org The choice of counterstain would depend on the specific tissue being examined and the structures the researcher wishes to highlight alongside the stained lipids.

Methodological advancements in staining techniques aim to improve the specificity, clarity, and permanence of the staining results. Differentiation is a critical step in many staining protocols, involving the selective removal of excess stain from certain tissue components to achieve better contrast. unibas.ch This is often achieved using weak acids or other solutions that have a higher affinity for the tissue element than the dye, allowing the dye to be removed from unwanted areas while remaining bound to the target structures. unibas.ch

Preservation methods are employed to ensure the stained slides remain stable over time, preventing the fading or diffusion of the stain. While the search results discuss general histological procedures including fixation, dehydration, clearing, and embedding which contribute to tissue preservation nih.gov, and mention that some staining methods require mounting in water-soluble media which may fade fit.edu, specific methodological advancements for differentiation and preservation specifically tailored for this compound were not explicitly detailed. However, the principles of using appropriate solvents for differentiation and selecting mounting media compatible with the dye and tissue preparation are crucial for optimizing and preserving this compound staining results.

Comparative Analysis of Counterstaining Agents for Enhanced Contrast

Application in Animal Tissue Morphology and Pathology Research

This compound has been applied in the study of animal tissue morphology and pathology, particularly in visualizing fatty substances. sigmaaldrich.com The ability to stain lipids allows researchers to examine the normal distribution of fats in various animal tissues and to identify abnormal lipid accumulation associated with pathological conditions.

Histochemical demonstration of lipids using stains like this compound is valuable in biomedical research for demonstrating the accumulation and localization of lipids in different pathological states. conductscience.com These methods aid in confirming the identity of various diseases involving abnormal lipid metabolism or deposition, such as fatty degeneration where lipids accumulate within cells, or liposarcoma, a soft tissue tumor arising from fat cells. conductscience.com While this compound is not explicitly named in every example, its classification as a lipid-soluble dye used in animal histology sigmaaldrich.com indicates its relevance in these types of investigations, similar to other Sudan dyes and Oil Red O which are commonly used for identifying lipid accumulation in tissues like liver and brown adipose tissue, as well as in cell lines. conicet.gov.ar

Exploration in Microbiological and Cellular Imaging

Beyond traditional histological staining of animal tissues, lipophilic dyes like this compound have potential applications in microbiological and cellular imaging, particularly for visualizing lipid-containing structures within microorganisms and cultured cells.

Microbiological staining techniques are essential for enhancing the contrast of microorganisms, which are often transparent, to facilitate their visualization under a light microscope. rbac.org.br While Gram staining is a widely used differential staining technique in bacteriology based on cell wall composition rbac.org.br, other stains are used to highlight specific cellular components or structures.

Lipid droplets, which are storage organelles containing neutral lipids, are found in various cell types, including some microorganisms and cultured cells. researchgate.netnih.gov Visualizing these lipid droplets is important for studying lipid metabolism and storage under normal and pathological conditions. Fluorescent dyes that stain the lipid ester core of these droplets are used for detection by fluorescence microscopy. researchgate.net While Oil Red O is mentioned as a reliable method to assess lipid vesicles in cultured cells altervista.org, and Nile Red is highlighted as a fluorescent stain for intracellular lipid droplets researchgate.netresearchgate.net, the search results did not provide specific details on the direct application of this compound itself for microbiological or cellular imaging of lipid structures in these contexts.

However, the lipophilic nature of this compound suggests its potential for use in staining lipid bodies in microorganisms or cultured cells, similar to how other lipid-soluble dyes are employed. Research in microbial single-cell analysis and imaging often utilizes fluorescence microscopy and various labeling strategies to visualize cellular processes and components. nih.govaip.org While fluorescent proteins are common tools, their dependence on oxygen can be a limitation for studying anaerobic microorganisms, prompting the exploration of alternative labeling methods. nih.gov The study of microbial oil biosynthesis also involves techniques for estimating and localizing intracellular lipids, including fluorescence imaging. rsc.org Given its properties, this compound could potentially be explored in such applications, perhaps in modified forms or specific protocols, although current readily available information primarily focuses on its use in animal tissue histology.

Staining Protocols for Enhanced Visualization of Microbial Structures

Specific detailed protocols for using this compound to stain microbial structures were not found within the provided search results. Standard microbial staining techniques, such as Gram staining, utilize different dyes and procedures to differentiate bacteria based on cell wall composition. pharmaguideline.combiomanufacturing.orggeneseo.edu Spore staining and fungal staining also employ distinct methodologies and dyes. pharmaguideline.com The application of this compound in biological staining, as indicated by the search results, is more generally described in the context of staining lipids in animal tissues for histology. scbt.comsigmaaldrich.com

Oil Blue N in Advanced Materials Science and Engineering Research

Contributions to Organic Photovoltaics and Energy Conversion

The potential of Oil Blue N is being explored in the development of organic solar cells, where it can contribute to light absorption and enhance the efficiency of energy conversion chemimpex.com. Organic photovoltaics (OPVs) are a class of solar cells that utilize organic semiconductor materials to transform sunlight into electrical energy moresco.co.jpresearchgate.net.

Research on Light Harvesting and Absorption Characteristics in Solar Cells

Research efforts in organic solar cells are directed towards the development of materials capable of efficiently harvesting light across the solar spectrum kyoto-u.ac.jpacs.org. Dyes like this compound, possessing specific light absorption characteristics, are studied for their capacity to improve the light-harvesting layer within these devices chemimpex.com. The absorption properties of these dyes are fundamental to capturing photons and initiating the process of energy conversion in solar cells kyoto-u.ac.jp.

Integration and Performance in Polymer and Plastic Systems

This compound is employed as a colorant in various polymer and plastic systems, valued for its ability to impart durable and fade-resistant blue hues chemimpex.com. Its successful integration into these materials necessitates consideration of the interactions between the dye and the polymer, as well as the resulting stability of the colored material specialchem.comdayglo.in.

Durability, Photostability, and Thermal Stability Research in Polymeric Matrices

Ensuring the durability, photostability (resistance to degradation caused by light exposure), and thermal stability (resistance to degradation at elevated temperatures) of colored polymer systems is crucial for their long-term viability in diverse applications specialchem.comrsc.orgnih.gov. Studies investigate the impact of this compound's presence on these stability characteristics within various polymeric matrices specialchem.comdayglo.inrsc.org. For example, some research explores the thermal and photostability of blue-light emitting polymers rsc.org. Anthraquinone dyes, which share structural similarities with this compound, are known for their high color fastness and resistance to heat and oxidizing agents mdpi.com.

This compound demonstrates compatibility with a range of polymers, including PS, HIPS, ABS, PC, RPVC, PMMA, SAN, AS, PET, fiber, and rubber specialchem.com. It exhibits favorable light fastness and heat resistance properties specialchem.com.

Here is a table summarizing some compatibility and stability aspects based on the search results:

| Polymer Type | Compatibility with this compound | Light Fastness | Heat Resistance |

| PS | Compatible | Exhibited | Exhibited |

| HIPS | Compatible | Exhibited | Exhibited |

| ABS | Compatible | Exhibited | Exhibited |

| PC | Compatible | Exhibited | Exhibited |

| RPVC | Compatible | Exhibited | Exhibited |

| PMMA | Compatible | Exhibited | Exhibited |

| SAN | Compatible | Exhibited | Exhibited |

| AS | Compatible | Exhibited | Exhibited |

| PET | Compatible | Exhibited | Exhibited |

| Fiber | Compatible | Exhibited | Exhibited |

| Rubber | Compatible | Exhibited | Exhibited |

Development in High-Performance Ink and Coating Technologies

This compound is utilized in the formulation of inks and coatings, where its high solubility and compatibility with various solvents contribute to producing high-quality and durable final products chemimpex.comcolorbloomdyes.comspecialchem.com. It is suitable for use in various ink types, including marker pen inks, industrial inks, ribbon and inkjet inks, as well as lacquers and varnishes specialchem.com. The properties of this compound make it a desirable choice for manufacturers aiming for high-performance colorants in these applications chemimpex.com. The process of formulating inks and coatings involves combining pigments or dyes with resins, solvents, and additives to achieve specific desired properties ucl.ac.uk. This compound's solubility in organic solvents makes it particularly well-suited for solvent-based ink and coating systems colorbloomdyes.comspecialchem.comindiamart.com.

Research on Rheological Properties and Film Formation in Coatings

Rheology, the study of flow and deformation, is critical in the formulation and application of coatings. The rheological properties of a coating directly influence its storage stability, ease of application, and the final film quality, including phenomena like sagging and leveling. l-i.co.ukcore.ac.uk Achieving desirable film formation requires controlling viscosity and yield points at various stages of the coating process. paint.org

Color Fastness and Environmental Resistance Assessments in Ink Applications

Color fastness, the resistance of a color to fading, is a crucial property for printing inks, particularly in applications exposed to sunlight and other environmental factors. uns.ac.rsresearchgate.net The light fastness of inks is influenced by the color pigment itself, as well as the print substrate and the presence of other components like fillers or white pigments. uns.ac.rs

Assessing environmental resistance in ink applications involves evaluating the ink's ability to withstand external factors, which is closely related to its adhesion to the substrate. uns.ac.rs While direct research on the color fastness and environmental resistance of this compound in inks was not specifically retrieved, the general principles of color fastness and environmental resistance in printing inks, including the impact of light sources and ink composition, are well-documented. uns.ac.rsresearchgate.net Synthetic dyes, in general, can pose environmental challenges due to their potential toxicity and persistence. nih.gov

Adsorption and Separation Science Applications

The ability of materials to adsorb and release chemical compounds is fundamental to separation science and various environmental applications, such as wastewater treatment.

Investigation of this compound Adsorption onto Advanced Porous Materials

Advanced porous materials are increasingly being investigated as adsorbents for removing pollutants, including dyes, from water. acs.orgrsc.org The effectiveness of these materials is often linked to their high surface area, pore volume, and surface chemistry. acs.orgrsc.org

While specific studies on the adsorption of this compound onto advanced porous materials were not found, research on the adsorption of other dyes, such as methylene (B1212753) blue, onto various porous adsorbents provides relevant insights. Materials like porous ultrathin oxygen-modified borocarbonitride (O-BCN) nanosheets and alkali-activated materials have shown significant adsorption capacities for dyes. acs.orgrsc.org Studies indicate that factors such as pH, adsorbent dosage, dye concentration, temperature, and contact time influence the adsorption efficiency. mdpi.comacs.orgresearchgate.netmdpi.com Adsorption mechanisms can involve electrostatic attraction, π-π interactions, and hydrogen bonding, depending on the nature of the dye and the adsorbent. mdpi.commdpi.com

Studies on Controlled Release Mechanisms from Adsorbent Systems

Controlled release from adsorbent systems is an important aspect for applications such as targeted delivery or sustained functionality. This involves the gradual desorption of the adsorbed substance from the material over time.

Research on controlled release mechanisms from adsorbent systems often focuses on materials like metal-organic frameworks (MOFs) or modified cellulose-based gels. mdpi.comresearchgate.net These studies investigate the release kinetics and how factors such as the properties of the adsorbent and the surrounding environment influence the release profile. mdpi.comresearchgate.net For instance, studies on the controlled release of flavors from MOF UiO-66 have demonstrated sustained release over extended periods. researchgate.net Similarly, modified nanocellulose-polyacrylamide gels have been explored for the controlled release of adsorbed substances like methylene blue. mdpi.com While no specific studies on the controlled release of this compound from adsorbent systems were found, the principles and methodologies explored in the controlled release of other compounds from porous and gel-based adsorbents are relevant to understanding how this compound might behave in similar systems.

Q & A

Basic Research Questions

Q. How can researchers design a robust experimental protocol for using Oil Blue N in lipid staining?

- Methodological Answer : Begin by defining the biological system (e.g., cell type, tissue) and optimizing staining parameters:

- Concentration : Test a gradient (e.g., 0.1–1.0% w/v) to balance specificity and background noise .

- Incubation Time : Conduct time-course experiments (5–30 minutes) to determine saturation points.

- Controls : Include negative controls (unstained samples) and positive controls (lipid-rich samples, e.g., adipocytes) to validate specificity .

- Validation : Confirm staining efficacy via correlative microscopy (e.g., fluorescence imaging with BODIPY) or biochemical assays (e.g., lipid extraction and quantification) .

Q. What statistical approaches are recommended for quantifying this compound staining intensity in heterogeneous samples?

- Methodological Answer :

- Image Analysis : Use software like ImageJ or Fiji to measure optical density, ensuring normalization against background intensity .

- Statistical Tests : Apply ANOVA for multi-group comparisons (e.g., treated vs. untreated cells) and post-hoc tests (e.g., Tukey’s HSD) to address variability in lipid distribution .

- Reproducibility : Report inter- and intra-assay coefficients of variation (CV) to account for technical and biological replicates .

Q. How should researchers address inconsistencies in this compound’s fluorescence properties across experimental setups?

- Methodological Answer :

- Instrument Calibration : Standardize microscope/excitation settings (e.g., 620–650 nm emission) to minimize equipment-dependent variability .

- Environmental Controls : Document solvent composition (e.g., PBS vs. ethanol) and pH, as these affect dye aggregation and fluorescence .

- Reagent Validation : Compare batch-to-batch consistency using reference standards (e.g., commercial lipid standards) .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound staining data and alternative lipid quantification methods (e.g., mass spectrometry)?

- Methodological Answer :

- Cross-Validation : Perform parallel experiments using both methods on the same sample set. For discrepancies, analyze potential confounders:

- Dye Specificity : this compound may stain neutral lipids but miss phospholipids; confirm lipid class coverage via thin-layer chromatography .

- Sensitivity Thresholds : Compare detection limits (e.g., this compound’s ~10 ng sensitivity vs. MS’s ~pg-level) .

- Contextual Interpretation : Use principal contradiction analysis to identify dominant factors (e.g., sample preparation artifacts vs. methodological limitations) .

Q. What strategies are effective for integrating this compound staining with multiplexed imaging techniques (e.g., immunofluorescence)?

- Methodological Answer :

- Spectral Unmixing : Characterize this compound’s emission spectrum to avoid overlap with fluorophores (e.g., FITC, TRITC) .

- Sequential Staining : Optimize order (e.g., perform immunofluorescence first to prevent dye-alcohol interactions) and include controls for cross-reactivity .

- Data Integration : Use computational tools (e.g., CellProfiler) to co-localize lipid deposits with protein markers, ensuring rigorous thresholding to reduce false positives .

Q. How should researchers design experiments to investigate this compound’s interaction with non-lipid cellular components (e.g., protein aggregates)?

- Methodological Answer :

- Competitive Binding Assays : Co-incubate this compound with surfactants (e.g., Tween-20) or lipid competitors (e.g., oleic acid) to assess specificity .

- Structural Analysis : Employ molecular docking simulations to predict binding affinities to non-lipid targets (e.g., amyloid fibrils) .

- Multimodal Validation : Correlate staining results with Raman spectroscopy or FTIR to detect chemical interactions .

Data Reporting and Validation

Q. What criteria should guide the inclusion of this compound data in peer-reviewed publications?

- Methodological Answer :

- Transparency : Disclose dye concentration, solvent composition, and incubation conditions in the Methods section .

- Raw Data Accessibility : Provide unprocessed images and quantification datasets in supplementary materials or repositories like Figshare .

- Contextual Limitations : Discuss potential artifacts (e.g., overestimation of lipid droplets in fixed tissues) and compare with orthogonal methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.